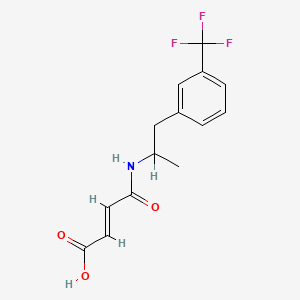
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propenoic acid moiety linked to a carbamoyl group, which is further substituted with an alpha-methyl-m-trifluoromethylphenethyl group. The trifluoromethyl group imparts significant chemical stability and reactivity, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the alpha-methyl-m-trifluoromethylphenethylamine, which is then reacted with propenoic acid derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to optimize the reaction efficiency and scalability. The use of composite metal oxide catalysts and fixed-bed reactors has been reported to enhance the production rates and selectivity of propenoic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biochemical effects. The carbamoyl group can form stable complexes with metal ions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simpler carboxylic acid with similar acidic properties but lacking the trifluoromethyl and carbamoyl groups.
Acrylic acid: Another propenoic acid derivative with different substituents, used in polymer production.
Trifluoroacetic acid: Contains a trifluoromethyl group but differs in its overall structure and reactivity.
Uniqueness
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- is unique due to its combination of a propenoic acid backbone with a trifluoromethylphenethyl carbamoyl group. This unique structure imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields.
Properties
CAS No. |
73826-13-8 |
|---|---|
Molecular Formula |
C14H14F3NO3 |
Molecular Weight |
301.26 g/mol |
IUPAC Name |
(E)-4-oxo-4-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]but-2-enoic acid |
InChI |
InChI=1S/C14H14F3NO3/c1-9(18-12(19)5-6-13(20)21)7-10-3-2-4-11(8-10)14(15,16)17/h2-6,8-9H,7H2,1H3,(H,18,19)(H,20,21)/b6-5+ |
InChI Key |
GZJNGPZIYDULQU-AATRIKPKSA-N |
Isomeric SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
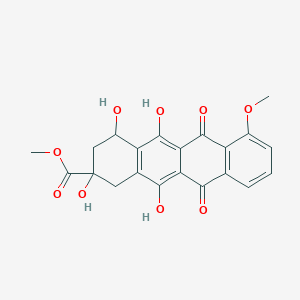
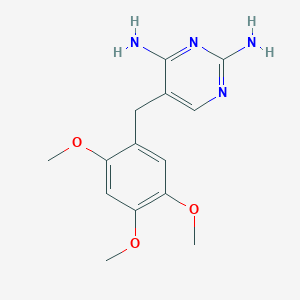
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
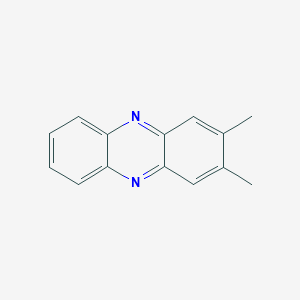
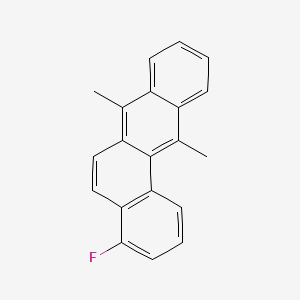
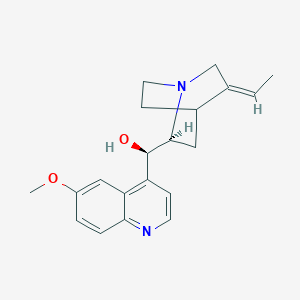
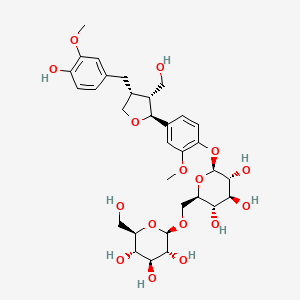
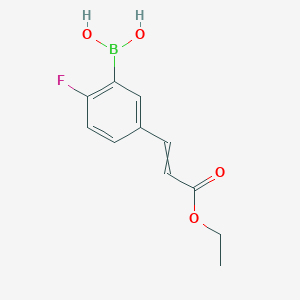


![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
